molecular formula C11H6N2O3S2 B1459941 Dehydroluciferin CAS No. 20115-09-7

Dehydroluciferin

Cat. No. B1459941
CAS RN: 20115-09-7
M. Wt: 278.3 g/mol
InChI Key: CYCGRDQQIOGCKX-UHFFFAOYSA-N
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Description

Dehydroluciferin is a molecule that is essential for the emission of light in bioluminescent organisms such as fireflies . It was first identified as one of the products formed during the biological oxidation of luciferin . Dehydroluciferin is present in small quantities in the firefly and can be prepared from luciferin by chemical oxidation .


Synthesis Analysis

The synthesis of Dehydroluciferin involves the oxidation of firefly luciferin with molecular oxygen . Firefly luciferase, a member of the acyl-adenylate/thioester-forming superfamily of enzymes, catalyzes this oxidation . The enzyme also has a catalytic function of fatty acyl-CoA synthesis from fatty acids in the presence of ATP, Mg2+, and coenzyme A .


Molecular Structure Analysis

Dehydroluciferin contains a total of 26 bonds; 20 non-H bonds, 7 multiple bonds, 1 rotatable bond, 7 double bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 imine (aliphatic) .


Chemical Reactions Analysis

Dehydroluciferin, a prevalent oxidative breakdown product of luciferin, is a potent inhibitor of Ultra-Glo™ luciferase . Its formation in the detection reagent is responsible for the decreased ability to detect ATP .


Physical And Chemical Properties Analysis

Dehydroluciferin is a prevalent oxidative breakdown product of luciferin . It is a potent inhibitor of Ultra-Glo™ luciferase and its formation in the detection reagent is responsible for the decreased ability to detect ATP .

Scientific Research Applications

1. Nanosecond Time-Resolved Proton Transfer Studies

Dehydroluciferin, when bound to luciferase, demonstrates a slow rate of proton transfer, suggesting a hydrophobic binding site. This was observed through fluorescence lifetime measurements, which revealed insights into the excited state ionization of dehydroluciferin in various solvents and when bound to luciferase (DeLuca et al., 1971).

2. Synthesis from 1,4-Benzoquinone

A novel synthesis pathway for dehydroluciferin, starting from 1,4-benzoquinone, has been discovered. This process involves several steps, including reaction with l-cysteine ethyl ester and oxidation-cyclization, which ultimately yields dehydroluciferin (Ciuffreda et al., 2013).

3. Excited-State Proton Transfer in Firefly Dehydroluciferin

Steady-state and time-resolved emission techniques were used to study protolytic processes in the excited state of dehydroluciferin. It was found that the excited-state proton transfer (ESPT) rate coefficient of dehydroluciferin is significantly different from that of d-luciferin and oxyluciferin, indicating unique photophysical properties (Presiado et al., 2012).

4. Chemical Synthesis and Firefly Luciferase Produced Dehydroluciferyl-Coenzyme A

Dehydroluciferyl-coenzyme A (L-CoA) was chemically synthesized and characterized, confirming its identity with the compound produced by firefly luciferase. This research contributes to understanding the activator effect of CoA on luciferase bioluminescent assays, highlighting the role of dehydroluciferin in this process (Fraga et al., 2004).

Future Directions

The study of Dehydroluciferin and its properties is pivotal for the development of bioluminescent detection systems . Future research could focus on improving the thermal stability of substrates for bioluminescence-based detection systems . The results of such studies could serve as foundations for the next generation of bioluminescence ATP detection assays with desirable reagent stability .

properties

IUPAC Name

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCGRDQQIOGCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347299
Record name Dehydroluciferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroluciferin

CAS RN

20115-09-7
Record name Dehydroluciferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
480
Citations
R Fontes, A Dukhovich, A Sillero, MAG Sillero - … and biophysical research …, 1997 - Elsevier
… Theyof dehydroluciferin before the light production was iniwere indistinguishable from those of … synthesized dehydroluciferin, and in good agreementtrations of dehydroluciferin varied …
Number of citations: 60 www.sciencedirect.com
LP da Silva, JCGE da Silva - Photochemical & Photobiological Sciences, 2011 - Springer
The inhibition mechanisms of the firefly luciferase (Luc) by three of the most important inhibitors of the reactions catalysed by Luc, dehydroluciferyl-coenzyme A (L-CoA), …
Number of citations: 64 link.springer.com
B Ortiz, VM Fernández, MAG Sillero, A Sillero - Journal of Photochemistry …, 1995 - Elsevier
… the presence of luciferin, dehydroluciferin or 6'-ethyl-luciferin. … centration of dehydroluciferin solutions had to be determined. … concentration of luciferin and dehydroluciferin respectively. …
Number of citations: 13 www.sciencedirect.com
EH White, MG Steinmetz, JD Miano… - Journal of the …, 1980 - ACS Publications
… data and transformation to dehydroluciferin methyl ester (9) … maining bands were assigned to dehydroluciferin (Table III). … a spectrum identical with that of dehydroluciferin (7) (Xmax 350 …
Number of citations: 274 pubs.acs.org
R Fontes, B Ortiz, A de Diego, A Sillero… - FEBS …, 1998 - Wiley Online Library
… The object of this work was to explore further the role of luciferin and dehydroluciferin and the effect of CoA on the synthesis of Ap 4 A catalyzed by luciferase. The main outcomes are …
Number of citations: 57 febs.onlinelibrary.wiley.com
EH White, F McCapra, GF Field - Journal of the American …, 1963 - ACS Publications
… dehydroluciferin is completely stable to hot, concentrated hydrochloric acid. It seemed likely at this point that dehydroluciferin … The treatment of either luciferin or dehydroluciferin with …
Number of citations: 470 pubs.acs.org
HH Seliger, WD McElroy, EH White… - Proceedings of the …, 1961 - National Acad Sciences
… The corresponding peaks for natural dehydroluciferin are 348 and 393 mit, respectively. … dehydroluciferin. The fluorescence emission spectra of natural luciferin and dehydroluciferin …
Number of citations: 107 www.pnas.org
P Ciuffreda, S Casati, G Meroni, E Santaniello - Tetrahedron, 2013 - Elsevier
… Purified 6-hydroxybenzothiazole 14 has been obtained by this simplified one-pot reaction in 50% yield and constitutes the starting material for our synthesis of dehydroluciferin (6) (…
Number of citations: 12 www.sciencedirect.com
Y Oba, N Yoshida, S Kanie, M Ojika, S Inouye - PLoS One, 2013 - journals.plos.org
Background Bioluminescence in fireflies and click beetles is produced by a luciferase-luciferin reaction. The luminescence property and protein structure of firefly luciferase have been …
Number of citations: 54 journals.plos.org
I Presiado, Y Erez, R Simkovitch… - The Journal of …, 2012 - ACS Publications
Steady-state and time-resolved emission techniques were used to study the protolytic processes in the excited state of dehydroluciferin, a nonbioluminescent product of the firefly …
Number of citations: 18 pubs.acs.org

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